molecular formula C16H16ClN3O2 B2609330 2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide CAS No. 2034268-57-8

2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide

Cat. No.: B2609330
CAS No.: 2034268-57-8
M. Wt: 317.77
InChI Key: JNCXAILRFJTIMV-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceuticals . The compound also contains a pyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are often bioactive and are found in many drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide moiety could potentially undergo hydrolysis, and the pyridazine ring could potentially participate in electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Characterization

  • A study by Bimoussa et al. (2021) describes the synthesis of a related compound using the azido-Schmidt reaction. This process involves the synthesis of complex enaminone structures, which are important for medicinal chemistry applications (Bimoussa et al., 2021).

Cytotoxicity and Cancer Research

  • Wolf et al. (2004) explored benzamide derivatives for their potential in targeted drug delivery for melanoma treatment. This study highlights the relevance of benzamide structures in developing effective cancer therapeutics (Wolf et al., 2004).
  • Gad et al. (2020) conducted research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives for inducing apoptosis in breast cancer. This demonstrates the potential of similar compounds in breast cancer research (Gad et al., 2020).

Antimicrobial Applications

  • Rajurkar and Pund (2014) investigated benzamide analogs for their antimicrobial properties. This study is relevant for understanding the role of benzamide derivatives in combating microbial infections (Rajurkar & Pund, 2014).
  • Hossan et al. (2012) synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from a material similar to 2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide, to evaluate their antimicrobial activity. This research contributes to understanding the antimicrobial potential of such compounds (Hossan et al., 2012).

Chemical Synthesis and Structural Analysis

  • Rebstock et al. (2004) investigated the regioselectivity in the deprotonation of a compound structurally similar to this compound. Their work contributes to the understanding of chemical properties and reactivity of such compounds (Rebstock et al., 2004).

Applications in Material Science

  • Sallam et al. (2021) conducted research on the structure and properties of pyridazine analogs, which have significant importance in medicinal chemistry. This study contributes to the understanding of the physical and chemical properties of pyridazine-related compounds (Sallam et al., 2021).

Pharmacological Testing

  • Horn et al. (1990) synthesized and tested various 1-oxo-pyridazine and 1-oxo-phthalazine-2-acetic acid derivatives for pharmacological properties. This research is significant for understanding the pharmacological potential of compounds related to this compound (Horn et al., 1990).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to a specific protein in the body and altering its activity. The benzamide moiety is a common feature in many drugs and can often bind to proteins via hydrogen bonding .

Properties

IUPAC Name

2-chloro-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-6-2-1-5-12(13)16(22)18-8-9-20-15(21)10-11-4-3-7-14(11)19-20/h1-2,5-6,10H,3-4,7-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCXAILRFJTIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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